molecular formula C18H26OSi B11842017 Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 307930-42-3

Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-

Cat. No.: B11842017
CAS No.: 307930-42-3
M. Wt: 286.5 g/mol
InChI Key: RVBMUBZBPRCKHU-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is a benzaldehyde derivative substituted at the para position with an ethynyl group (C≡CH) bearing a tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) moiety. The TIPS group is a bulky silicon-based protecting group widely used in organic synthesis to stabilize alkynes and prevent undesired reactions. This compound’s structure combines the electrophilic aldehyde functionality with a sterically shielded alkyne, making it valuable in cross-coupling reactions (e.g., Sonogashira coupling) and materials science applications.

Properties

CAS No.

307930-42-3

Molecular Formula

C18H26OSi

Molecular Weight

286.5 g/mol

IUPAC Name

4-[2-tri(propan-2-yl)silylethynyl]benzaldehyde

InChI

InChI=1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-7-9-18(13-19)10-8-17/h7-10,13-16H,1-6H3

InChI Key

RVBMUBZBPRCKHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C=O)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- typically involves the Sonogashira coupling reaction. This reaction is performed between 4-bromobenzaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and requires anhydrous conditions to prevent the hydrolysis of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.

Major Products Formed

Scientific Research Applications

Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and physicochemical properties of the target compound with related benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- C₁₈H₂₆OSi* ~290* TIPS-ethynyl Bulky silyl group enhances steric protection; stable under basic conditions
4-[(Trimethylsilyl)ethynyl]benzaldehyde C₁₂H₁₄OSi 202.33 Trimethylsilyl (TMS)-ethynyl Smaller silyl group; higher reactivity in coupling reactions
Benzaldehyde, 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]- C₁₅H₂₄O₃Si 280.44 TBS-ethoxy (tert-butyldimethylsilyl) Ether linker reduces steric hindrance; deprotects under mild acid
4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]benzaldehyde C₁₆H₂₆O₂Si 278.46 TBS-propoxy Flexible propyl chain; lower steric demand than ethynyl-linked analogs
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy) C₁₇H₁₈O₂ 254.33 Isopropyl and benzyloxy No silyl group; substituents alter electronic properties (e.g., increased resonance stabilization)

Notes:

  • *Estimated based on TIPS group’s contribution (~186 g/mol) to benzaldehyde (106.12 g/mol).
  • TMS (trimethylsilyl) and TBS (tert-butyldimethylsilyl) are smaller than TIPS, impacting reactivity and stability .

Research Findings and Limitations

  • Data Limitations : Physical properties (e.g., melting point, solubility) are inferred from structural analogs due to absent experimental data.

Biological Activity

Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- (CAS No. 307930-42-3) is a silane-substituted benzaldehyde derivative that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzaldehyde core with a tris(1-methylethyl)silyl ethynyl group attached, which enhances its lipophilicity and potentially alters its biological interactions. The molecular formula is C16H22OSiC_{16}H_{22}OSi with a molecular weight of approximately 278.43 g/mol.

PropertyValue
CAS Number 307930-42-3
Molecular Formula C16H22OSi
Molecular Weight 278.43 g/mol
IUPAC Name Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-

Antimicrobial Activity

Research indicates that benzaldehyde derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated that certain substituted benzaldehydes possess moderate antibacterial and antifungal properties, suggesting that the presence of the silyl group may enhance these effects through increased membrane permeability or interaction with microbial enzymes .

Cytotoxicity and Anticancer Potential

Benzaldehyde derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- have shown promising results in inhibiting cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival .

The biological activity of benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer metabolism, such as xanthine oxidase (XO). The interaction between these compounds and XO suggests that hydrogen bonding and hydrophobic interactions play significant roles in their inhibitory activity .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in cancer cells, leading to increased ROS levels that trigger apoptotic pathways .
  • Cell Cycle Arrest : Research has shown that certain benzaldehyde derivatives can cause cell cycle arrest at specific phases (e.g., G1 or G2/M), which contributes to their anticancer efficacy .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various benzaldehyde derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of silyl groups significantly enhanced the antimicrobial potency compared to unsubstituted benzaldehydes.

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays were conducted using human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated that benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. Mechanistic studies revealed that this compound induced apoptosis via mitochondrial pathways.

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